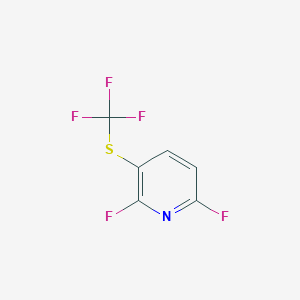

2,6-Difluoro-3-(trifluoromethylthio)pyridine, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

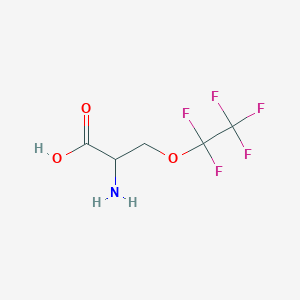

2,6-Difluoro-3-(trifluoromethylthio)pyridine, 97%, is a compound belonging to the pyridine family of organic compounds. It is a heterocyclic compound, meaning it contains a ring of atoms other than carbon. It is a colorless liquid with a melting point of -48.3 °C and a boiling point of 121 °C. It has a molecular formula of C5H3F6NS and a molecular weight of 184.13 g/mol. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemistry

2,6-Difluoro-3-(trifluoromethylthio)pyridine and its derivatives play a crucial role in the synthesis of multifunctional pyridine derivatives. For instance, nucleophilic substitution reactions involving difunctional nucleophiles can lead to products resulting from intramolecular cyclisation processes (Benmansour et al., 2001). Additionally, reactions of trifluoromethyl substituted pyridines with alkyllithium reagents have been examined to provide easy access to functionalised trifluoromethylpyridines (Porwisiak & Dmowski, 1994).

Ligand Chemistry

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are structurally related to 2,6-Difluoro-3-(trifluoromethylthio)pyridine, have been used as ligands for over 15 years. They show promise in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Organic Synthesis Applications

In organic synthesis, 2,6-Difluoro-3-(trifluoromethylthio)pyridine derivatives are utilized in various reactions. For example, the study by Zhou et al. (2022) highlights a method for C3-selective C-H tri- and difluoromethylthiolation of pyridines, which is significant for the generation of new drug candidates (Zhou et al., 2022).

Photocatalysis and Coordination Chemistry

Photocatalytic trifluoromethylthiolation of aromatic alkenes is another area where these compounds are applied. This process is essential for the regioselective installation of CF3S and hydroxy or alkoxy groups onto vicinal carbon atoms (Li, Koike, & Akita, 2017). Moreover, the synthesis and structural characterization of cobalt(II) complexes with uracil-containing 2,6-diformylpyridine ligand provide insights into the complex chemistry of these derivatives (Koz et al., 2010).

Mecanismo De Acción

Target of Action

It’s known that trifluoromethylpyridines (tfmp) derivatives, which this compound is a part of, are used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are known to have a broad range of applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .

Result of Action

It’s known that tfmp derivatives are used in the protection of crops from pests, suggesting they may have pesticidal effects .

Action Environment

The broad application of tfmp derivatives in the agrochemical industry suggests they may be designed to be stable and effective in a variety of environmental conditions .

Propiedades

IUPAC Name |

2,6-difluoro-3-(trifluoromethylsulfanyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5NS/c7-4-2-1-3(5(8)12-4)13-6(9,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBVYSZMWWIHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1SC(F)(F)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)

![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)

![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)